molecular formula C8H10BFO3 B1446511 2-Fluoro--6-methoxy-4-methylphenylboronic acid CAS No. 1451392-08-7

2-Fluoro--6-methoxy-4-methylphenylboronic acid

Cat. No.: B1446511
CAS No.: 1451392-08-7
M. Wt: 183.97 g/mol
InChI Key: QNBJMPVDWYFFSD-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxy-4-methylphenylboronic acid is an organoboron compound with the molecular formula C8H10BFO3. It is a boronic acid derivative, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a phenyl ring, along with a boronic acid functional group.

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 2-Fluoro-6-methoxy-4-methylphenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a transition metal, such as palladium . The transition metal acts as a catalyst, facilitating the formation of new carbon-carbon bonds .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by 2-Fluoro-6-methoxy-4-methylphenylboronic acid, is a key step in various biochemical synthesis pathways . This reaction enables the formation of biologically active molecules, including pharmaceuticals and complex organic compounds .

Pharmacokinetics

As a boronic acid, it is expected to have good stability and reactivity, which are crucial for its role in suzuki-miyaura cross-coupling reactions .

Result of Action

The primary result of the action of 2-Fluoro-6-methoxy-4-methylphenylboronic acid is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including biologically active molecules and pharmaceuticals .

Action Environment

The efficacy and stability of 2-Fluoro-6-methoxy-4-methylphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a mild and functional group tolerant environment . Additionally, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-methoxy-4-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-fluoro-6-methoxy-4-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of 2-Fluoro-6-methoxy-4-methylphenylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methoxy-4-methylphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives . Other reactions include protodeboronation, where the boronic acid group is replaced by a hydrogen atom, and oxidation reactions to form the corresponding phenol derivative.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., ethanol, water), and aryl or vinyl halide.

    Protodeboronation: Acidic conditions (e.g., HCl) or oxidative conditions (e.g., H2O2).

    Oxidation: Oxidizing agents (e.g., NaBO3, H2O2).

Major Products Formed

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

    Phenol Derivatives: Formed via oxidation.

    Aryl Hydrocarbons: Formed via protodeboronation.

Scientific Research Applications

2-Fluoro-6-methoxy-4-methylphenylboronic acid is widely used in scientific research due to its versatility in organic synthesis. Some key applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of boron-containing biomolecules for potential therapeutic applications.

    Medicine: Investigated for its role in the synthesis of boron-containing drugs, which may have unique pharmacological properties.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Comparison with Similar Compounds

2-Fluoro-6-methoxy-4-methylphenylboronic acid can be compared with other boronic acids, such as:

The unique combination of substituents in 2-Fluoro-6-methoxy-4-methylphenylboronic acid imparts distinct electronic and steric properties, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

(2-fluoro-6-methoxy-4-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO3/c1-5-3-6(10)8(9(11)12)7(4-5)13-2/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBJMPVDWYFFSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1F)C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401219048
Record name Boronic acid, B-(2-fluoro-6-methoxy-4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401219048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451392-08-7
Record name Boronic acid, B-(2-fluoro-6-methoxy-4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451392-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(2-fluoro-6-methoxy-4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401219048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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